

Application Note: Orthogonal Protection Strategy using Fmoc-Lys(Z)-OH in SPPS

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Compound of Interest

Compound Name: *H-Phe-Lys(Z)-OH*

Cat. No.: *B12344914*

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Executive Summary

This technical guide details the implementation of a three-dimensional orthogonal protection strategy utilizing Fmoc (Base-labile), tBu (Acid-labile), and Z (Benzyloxycarbonyl, Hydrogenolysis/Strong Acid-labile) groups. While standard Fmoc Solid Phase Peptide Synthesis (SPPS) relies on the Fmoc/tBu dichotomy, the incorporation of Fmoc-Lys(Z)-OH allows for the retention of lysine side-chain protection following standard Trifluoroacetic Acid (TFA) resin cleavage.

This strategy is critical for:

- **Post-Cleavage Modification:** Selective derivatization of the N-terminus or other residues while Lysine remains masked.
- **Fragment Condensation:** Synthesis of protected peptide segments for convergent synthesis.
- **Prevention of Side Reactions:** Mitigating branching or intramolecular cyclization involving the -amino group during downstream processing.^[1]

Strategic Overview: The Orthogonality Principle

The success of this protocol rests on the specific stability profile of the Z (Cbz) group relative to Fmoc and tBu.

Stability Matrix

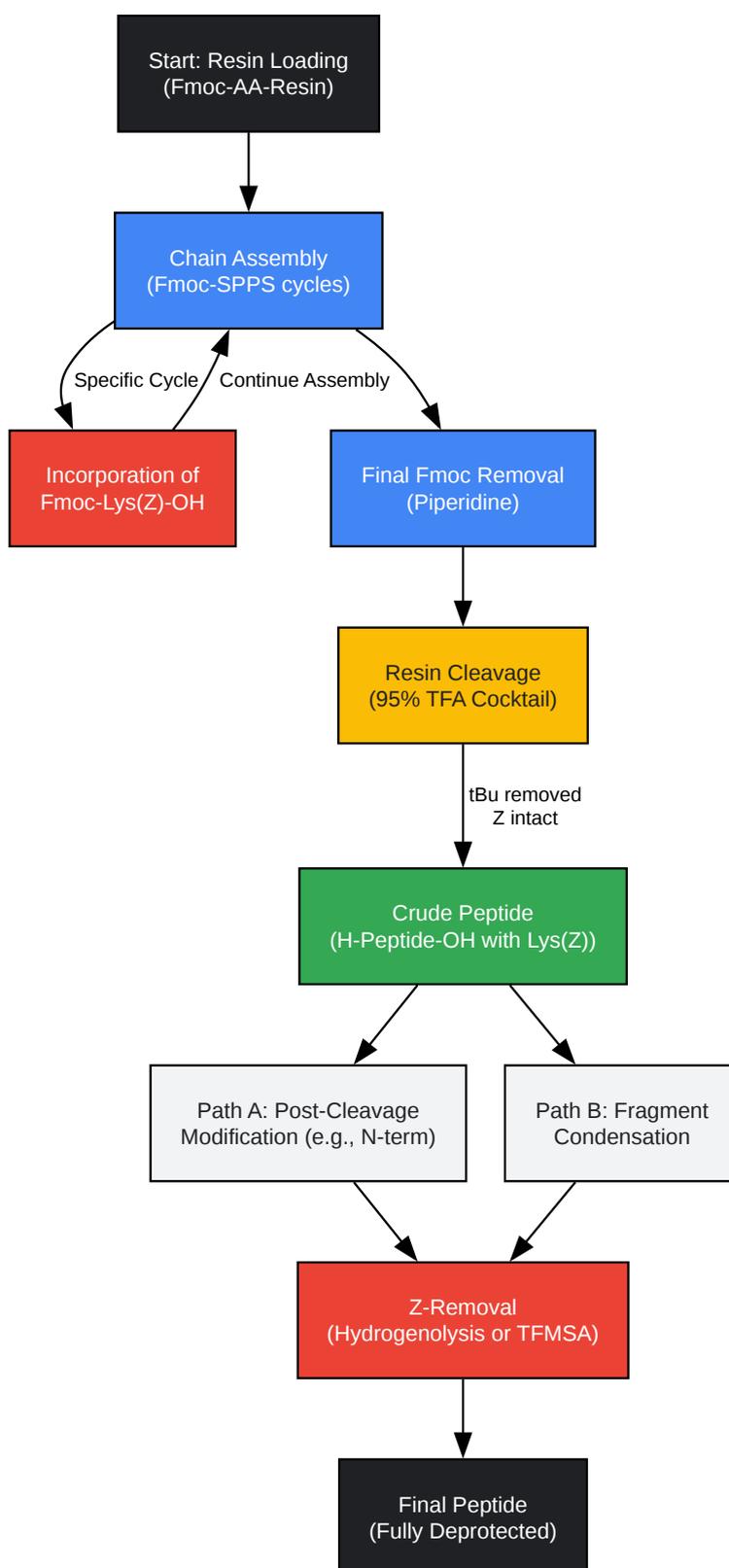
Protecting Group	Lability (Removal Condition)	Stability (Resistant To)	Role in this Strategy
Fmoc (-amine)	Base (20% Piperidine)	Acid (TFA), Hydrogenolysis	Temporary -amine protection during chain assembly.[1][2]
tBu/Boc/Trt (Side-chains)	Acid (95% TFA)	Base, Hydrogenolysis	Standard side-chain protection removed during resin cleavage.
Z (Cbz) (Lysine -amine)	H /Pd or Strong Acid (HF, TFMSA)	Base (Piperidine), Mild Acid (TFA)	Permanent protection that survives resin cleavage.

Mechanistic Insight[2][3][4]

- Fmoc Removal: Proceed via -elimination induced by secondary amines (Piperidine), generating dibenzofulvene.[3] The Z-carbamate is stable to these basic conditions.
- Resin Cleavage (TFA): The tBu-based groups (Ser, Thr, Tyr, Asp, Glu) and Trt (His, Cys, Asn, Gln) are cleaved via acidolysis, generating stable carbocations. The Z group, lacking a tertiary carbon or electron-rich benzyl system (unlike Trt), remains protonated but uncleaved in TFA, provided "hard" acids (like HBr or TFMSA) are absent.

Workflow Visualization

The following diagram illustrates the synthesis pathway, highlighting the divergence from standard SPPS where all protecting groups are removed simultaneously.



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Caption: Workflow for Fmoc-SPPS with Lys(Z) retention. Z-protection survives TFA cleavage, allowing intermediate manipulation before final removal.

Detailed Experimental Protocols

Protocol A: Synthesis and Lys(Z) Incorporation

Objective: Assemble the peptide backbone using standard Fmoc chemistry while incorporating Z-protected Lysine.

Reagents:

- Fmoc-Lys(Z)-OH (Commercial grade, >99% purity).
- Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: DMF (Dimethylformamide), amine-free.

Step-by-Step:

- Resin Swelling: Swell Fmoc-Rink Amide or Wang resin in DMF for 30 min.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
- Coupling Lys(Z):
 - Dissolve Fmoc-Lys(Z)-OH (4 eq relative to resin loading) and HBTU (3.9 eq) in DMF.
 - Add DIPEA (8 eq). Activate for 2 minutes.
 - Add to resin and shake for 45–60 minutes.
 - Note: The Z group is highly stable; no special precautions are needed during coupling compared to Boc.
- Monitoring: Verify coupling via Kaiser Test (ninhydrin).

- Completion: Continue synthesis for remaining residues. Perform final N-terminal Fmoc removal if required for the specific application.

Protocol B: Selective Resin Cleavage (Retaining Z)

Objective: Cleave the peptide from the resin and remove acid-labile side chains (tBu, Boc, Trt, Pbf) while keeping Lys(Z) intact.

Critical Consideration: Do not use strong acids like TFMSA, HF, or HBr in this step, as they will degrade the Z group.

Cleavage Cocktail (Reagent K modified):

- TFA (Trifluoroacetic acid): 90%
- TIS (Triisopropylsilane): 5%
- H
O: 2.5%
- DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present; otherwise replace with water/TIS).

Procedure:

- Wash the resin with DCM (3x) and dry under nitrogen.
- Add the Cleavage Cocktail (10 mL per gram of resin).
- Shake at room temperature for 2 to 3 hours.
 - Causality: This duration is sufficient to cleave the ester/amide linker and remove tBu groups. The Z-carbamate requires much higher acidity or catalytic reduction to cleave, so it remains stable.
- Precipitation: Filter the resin and drop the filtrate into cold Diethyl Ether (-20°C).
- Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

- Result: The resulting solid is the peptide with free side chains (Ser, Tyr, etc.) but protected Lys(Z).

Protocol C: Removal of Z Group (Post-Modification)

Once the intermediate application (e.g., ligation, modification) is complete, the Z group must be removed.

Option 1: Catalytic Hydrogenolysis (Preferred for Sulfur-Free Peptides)

This is the cleanest method, generating only toluene and CO as byproducts.

Reagents:

- Palladium on Carbon (Pd/C, 10% wt).[4]
- Hydrogen gas (H₂) or Ammonium Formate (Transfer hydrogenation).
- Solvent: MeOH, AcOH, or DMF/H₂O mixture.

Procedure:

- Dissolve the Lys(Z)-peptide in MeOH or 90% AcOH.
- Add 10% Pd/C catalyst (10–20% by weight of peptide).
- Hydrogenation:
 - Balloon Method:[4] Bubble H₂ gas through the solution for 5 min, then stir under H₂ balloon atmosphere for 2–16 hours.

- Transfer Method: Add Ammonium Formate (10 eq) and stir at RT for 1–4 hours.
- Work-up: Filter through Celite to remove the catalyst.[4] (Caution: Pd/C is pyrophoric; keep wet).
- Concentrate the filtrate and lyophilize.

Option 2: Strong Acidolysis (Required for Sulfur-Containing Peptides)

Sulfur (Cys, Met) poisons Pd catalysts, making hydrogenolysis inefficient. Use TFMSA (Trifluoromethanesulfonic acid) or HBr/AcOH.[1]

Procedure (TFMSA Method):

- Dissolve dry peptide in TFA.
- Add Thioanisole (scavenger).
- Cool to 0°C.
- Slowly add TFMSA (10% v/v final concentration).
- Stir for 30–60 minutes at 0°C.
 - Causality: TFMSA super-acidifies the medium, protonating the carbamate oxygen and forcing cleavage via an S_N1-like mechanism.
- Precipitate in cold ether as described in Protocol B.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Premature Z Removal	Trace strong acids or high temperature during cleavage.	Ensure cleavage is strictly TFA-based (no mineral acids). Keep temp < 25°C.
Incomplete Z Removal (H)	Catalyst poisoning (Sulfur) or steric hindrance.	If Cys/Met present, switch to TFMSA. If steric, increase temp to 40°C or use high-pressure hydrogenation.
Alkylation of Trp/Tyr	Carbocation re-attachment during Z-removal.	Ensure adequate scavengers (Thioanisole/EDT) are present during TFMSA treatment.
Solubility Issues	Lys(Z) is hydrophobic.	Use DMF/AcOH mixtures for the hydrogenolysis step if MeOH is insufficient.

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